Methyl 4-chlorocubanecarboxylate

Description

Significance of Strained Hydrocarbon Frameworks in Modern Chemical Research

Strained hydrocarbon frameworks are a focal point of modern chemical research due to their high potential energy and kinetic stability, which makes them valuable for controlled energy storage. wikipedia.org The strain within these molecules, arising from distorted bond angles, can be harnessed as a driving force for chemical reactions. acs.org For instance, the strain energy of cyclopropane, a simple strained ring, is approximately 115 kJ/mol. acs.org This stored energy can be released in reactions, often leading to unique chemical transformations and the formation of complex molecular architectures. acs.org The study of these frameworks contributes to a deeper understanding of chemical bonding and reactivity.

Highly strained systems like cubanes have garnered significant interest as scaffolds and rigid linkers in both pharmaceutical and materials chemistry. researchgate.net Research into strained multicyclic hydrocarbons has demonstrated their potential as advanced high-energy-density fuels, exhibiting higher volumetric heat of combustion compared to conventional fuels. acs.org The unique three-dimensional arrangement of atoms in strained frameworks provides a rigid and well-defined structure that is attractive for various applications.

The Cubane (B1203433) Core: A Unique Scaffold in Synthetic and Mechanistic Studies

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C8H8) is a landmark achievement in synthetic organic chemistry. wikipedia.org Its cubic structure forces the carbon atoms into highly strained 90° bond angles, a significant deviation from the ideal 109.5° for sp3-hybridized carbon. wikipedia.org Despite this high degree of strain, cubane is kinetically stable due to the absence of easy decomposition pathways. wikipedia.org

The cubane core serves as a versatile scaffold in synthetic chemistry, offering a rigid, non-aromatic spacer. researchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is particularly valuable in medicinal chemistry and materials science. nih.gov The functionalization of the cubane core is a key area of research, with efforts focused on developing methods for the selective introduction of various substituents onto the cubane cage. researchgate.netnih.gov

Research Contextualization of Methyl 4-chlorocubanecarboxylate as a Functionalized Cubane Derivative

This compound is a functionalized derivative of cubane, meaning it has been modified to include specific chemical groups. cymitquimica.com The presence of the methyl ester and the chlorine atom provides handles for further chemical transformations. cymitquimica.com For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups through standard organic reactions. rsc.org The chlorine atom can potentially participate in nucleophilic substitution reactions. cymitquimica.com

The synthesis of functionalized cubanes like this compound is often achieved through multi-step sequences starting from more readily available cubane precursors. nih.gov Research in this area is driven by the desire to create novel molecules with specific properties for applications in areas such as drug discovery and advanced materials. nih.gov The rigid cubane scaffold allows for the creation of unique molecular shapes that can interact with biological targets or self-assemble into new materials. researchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 122200-62-8 | C10H9ClO2 | 196.63 | Not available |

| Methyl 4-chlorobenzoate | 1126-46-1 | C8H7ClO2 | 170.59 | 42-44 |

| Methyl 4-bromobenzoate | 619-42-1 | C8H7BrO2 | 215.04 | Not available |

| Methyl 4-(chlorocarbonyl)benzoate | 2364-67-2 | C9H7ClO3 | 198.60 | Not available |

| Cubane | 277-10-1 | C8H8 | 104.15 | 133.5 |

| Methyl 4-(chlorocarbonyl)cubane-1-carboxylate | 60462-18-2 | C11H9ClO4 | 240.64 | Not available |

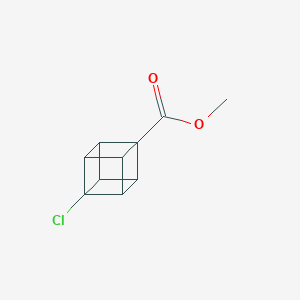

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-chlorocubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYHSMBLPMUVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557972 | |

| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122200-62-8 | |

| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Chlorocubanecarboxylate

Influence of the Cubane (B1203433) Strain on Molecular Reactivity

The cubane cage is a synthetic marvel, representing one of the platonic hydrocarbons. Its structure, however, is immensely strained. Composed of eight carbon atoms at the vertices of a cube, the C-C-C bond angles are forced to be 90°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. libretexts.org This deviation, known as angle strain, combined with the eclipsing of all C-H bonds (torsional strain), results in an extraordinarily high total strain energy. libretexts.orgmasterorganicchemistry.com For the parent cubane molecule, this value is estimated to be around 142 to 166 kcal/mol. libretexts.orgresearchgate.net

This stored potential energy makes the cubane system highly reactive in principle, yet it is surprisingly kinetically stable. libretexts.org The stability arises from the lack of easy decomposition pathways; rearrangement or decomposition would require the simultaneous breaking of multiple bonds, a high-energy process. libretexts.org The high degree of s-character in the exocyclic C-H bonds makes the hydrogens slightly more acidic than those in comparable alkanes. Conversely, the C-C bonds within the cage possess more p-character, which influences the reactivity at substituents attached to the cage. The strain significantly impacts the molecule's stability and reactivity, making reactions at the cubane core distinct from those on typical acyclic or unstrained cyclic systems. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Strain Energies in Cycloalkanes

| Compound | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

| Cubane | - | ~142 |

This table illustrates the exceptionally high strain energy of the cubane cage compared to common monocyclic alkanes.

Nucleophilic Substitution Reactions at the Cubane-Chlorine Moiety

The reactivity of the chlorine atom on the cubane core in methyl 4-chlorocubanecarboxylate is fundamentally dictated by the unique geometry of the substrate.

Kinetic and Thermodynamic Aspects of Nucleophilic Displacements

Nucleophilic substitution reactions can be broadly categorized by their kinetic behavior, with SN1 reactions being first-order and SN2 reactions being second-order. libretexts.org For this compound, the classic S_N2 mechanism is sterically impossible. The S_N2 reaction requires a backside attack by the nucleophile, which would mean the nucleophile would have to approach from inside the cubane cage. libretexts.org This pathway is completely blocked.

Examination of Substrate and Nucleophile Effects on Reaction Pathways

The nature of both the substrate and the nucleophile significantly influences the course of nucleophilic substitution reactions. dalalinstitute.com

Substrate Effects: The rigid structure of the cubane cage is the dominant substrate effect. The inability to undergo backside attack prevents the S_N2 pathway. The presence of the electron-withdrawing methyl ester group at the 4-position will destabilize the formation of a positive charge at the 1-position (the site of the chlorine atom) through an inductive effect, thereby slowing down a potential S_N1-type reaction.

Transformations Involving the Methyl Ester Functionality

The methyl ester group of this compound offers a different site for chemical transformations, primarily hydrolysis, transesterification, and decarboxylation.

Transesterification Processes and Derivatives

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. youtube.com This reaction is typically catalyzed by a strong acid or base. youtube.com For this compound, it can be used to synthesize a variety of other cubane esters.

Base-Catalyzed Transesterification: In the presence of a base (e.g., sodium alkoxide), the alcohol (R'OH) is deprotonated to form a more potent nucleophile, the alkoxide (R'O⁻). This alkoxide attacks the electrophilic carbonyl carbon of the methyl ester. A tetrahedral intermediate is formed, which then collapses, expelling the methoxide (B1231860) leaving group to form the new ester. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. youtube.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a neutral alcohol molecule (R'OH). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of methanol (B129727) is eliminated, and the catalyst is regenerated, yielding the new ester. conicet.gov.ar

Table 2: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ or NaOEt | Ethyl 4-chlorocubanecarboxylate |

| This compound | n-Propanol | H₂SO₄ or NaOPr | n-Propyl 4-chlorocubanecarboxylate |

| This compound | iso-Propanol | H₂SO₄ or NaOiPr | iso-Propyl 4-chlorocubanecarboxylate |

This table shows hypothetical transesterification products of this compound based on general reaction principles. itb.ac.idmdpi.com

Hydrolysis and Decarboxylative Pathways

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-chlorocubanecarboxylic acid. This reaction can be carried out under either acidic or basic conditions.

Base-promoted hydrolysis (saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521), is used. The hydroxide ion attacks the carbonyl carbon, and the resulting carboxylate salt is formed. Subsequent acidification is required to obtain the neutral carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. It requires water and a strong acid catalyst. The reaction equilibrium must be shifted towards the products, for instance, by using a large excess of water.

Decarboxylation: The product of hydrolysis, 4-chlorocubanecarboxylic acid, can potentially undergo decarboxylation (loss of CO₂). organic-chemistry.org Simple carboxylic acids are generally stable to heat; however, decarboxylation is facilitated in specific cases, such as with β-keto acids or through specific protocols like the Barton decarboxylation. masterorganicchemistry.com For cubanecarboxylic acids, decarboxylation can be achieved under certain conditions, often involving radical pathways or oxidative methods to replace the carboxyl group with another functionality. organic-chemistry.org

Reactions of the Cubane Cage

The reactivity of the cubane core is significantly influenced by its high degree of strain and the unique spatial arrangement of its constituent atoms. While the cage itself is kinetically stable, the presence of substituents like the chloro and methyl carboxylate groups in this compound introduces specific sites for chemical modification.

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds at the cubane cage is a primary method for elaborating its structure and introducing new functionalities. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, although the reactivity of the C-Cl bond on the cubane nucleus presents unique challenges compared to more conventional aryl or vinyl halides.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, has been explored for the arylation of cubanes. While direct Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, studies on related halocubanes provide valuable insights. The reactivity of the C-X (X = halogen) bond on the cubane cage generally follows the order I > Br > Cl, which is typical for such cross-coupling reactions. wikipedia.org For the successful coupling of less reactive chloro-substituted cubanes, the choice of a highly active palladium catalyst and appropriate ligand is critical. Electron-rich and sterically hindered phosphine (B1218219) ligands, often referred to as Buchwald-type ligands, have been shown to be effective in promoting the coupling of challenging aryl chlorides and could be applicable here. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Notes |

| This compound (hypothetical) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Methyl 4-phenylcubanecarboxylate | Conditions are based on successful couplings of other challenging aryl chlorides. |

| 4-Iodocubane derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-cubane derivative | Demonstrates feasibility of Suzuki coupling on the cubane core. |

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an organic halide. wikipedia.orgnih.govlibretexts.org Similar to the Suzuki coupling, the reactivity of the halide is a key factor. While direct examples with this compound are scarce, the coupling of iodo- and bromocubane (B14612009) derivatives has been reported, suggesting that with the right catalytic system, the chloro-analogue could also be a viable substrate. acs.org Copper-free Sonogashira conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Notes |

| This compound (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 4-(phenylethynyl)cubanecarboxylate | Classic Sonogashira conditions; reactivity of C-Cl bond is a challenge. |

| 4-Iodocubane | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, NEt₃ | 4-Alkynylcubane | Demonstrates the viability of the Sonogashira reaction on the cubane scaffold. |

Heck Coupling: The Heck reaction, involving the coupling of an unsaturated halide with an alkene, represents another potential avenue for C-C bond formation on the cubane cage. The success of this reaction is also dependent on the reactivity of the C-Cl bond and the stability of the cubane cage under the reaction conditions.

Carbon-Heteroatom Bond Formation Strategies

The introduction of heteroatoms such as nitrogen and oxygen onto the cubane framework is crucial for modifying its electronic properties and for the synthesis of biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds. wikipedia.orgwikipedia.orgacsgcipr.org The coupling of amines with aryl halides is well-established, and its application to halocubanes is an active area of research. The reaction of this compound with various primary and secondary amines, in the presence of a suitable palladium catalyst and a strong base, would be expected to yield the corresponding 4-aminocubanecarboxylate derivatives. The choice of ligand is again critical, with bulky, electron-rich phosphines being the most effective for coupling aryl chlorides. organic-chemistry.orgnih.govlibretexts.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Notes |

| This compound (hypothetical) | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Methyl 4-morpholinocubanecarboxylate | Conditions based on successful amination of other aryl chlorides. |

| 4-Bromocubane | Aniline | Pd(OAc)₂, BINAP, NaOtBu | N-Phenylcuban-4-amine | Demonstrates the feasibility of C-N bond formation on the cubane core. |

Oxidation and Reduction Chemistry of Functionalized Cubanes

The functional groups on this compound, namely the ester and the chloro substituent, as well as the cubane cage itself, can undergo various oxidation and reduction reactions.

Oxidation: The cubane cage is generally resistant to oxidation under mild conditions. However, the introduction of substituents can influence its reactivity. For instance, the presence of electron-donating groups can make the cage more susceptible to oxidative cleavage. wikipedia.org In the case of this compound, the ester group is an electron-withdrawing group, which would likely increase the stability of the cubane cage towards oxidation. The direct oxidation of the cubane C-H bonds is challenging and often requires harsh conditions, which can lead to cage opening. wikipedia.org More controlled oxidation can sometimes be achieved through functional group manipulation. For example, the oxidation of a cubyl amide can lead to a norcubane-furanone derivative. wikipedia.org

Reduction: The ester functionality of this compound is a prime target for reduction.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LAH) are capable of reducing the ester to a primary alcohol, yielding (4-chlorocubyl)methanol. This reaction typically proceeds in good yield.

Reduction to an Aldehyde: The partial reduction of the ester to an aldehyde, cubanecarbaldehyde, is a more delicate transformation. Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures are often employed for this purpose to prevent over-reduction to the alcohol.

The chloro substituent is generally stable to these hydride reducing agents under standard conditions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. LiAlH₄, THF; 2. H₂O | (4-Chlorocubyl)methanol | Ester Reduction |

| This compound | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 4-Chlorocubanecarbaldehyde | Partial Ester Reduction |

It is important to note that while the general principles of these reactions are well-understood, the specific application to this compound may require careful optimization of reaction conditions to achieve high yields and selectivity, given the unique steric and electronic properties of the cubane cage.

Advanced Synthetic Applications of Methyl 4 Chlorocubanecarboxylate

Utilization as a Versatile Synthetic Intermediate

The reactivity of its functional groups and the inherent stability of the cubane (B1203433) cage make Methyl 4-chlorocubanecarboxylate a key starting material for complex chemical syntheses. The molecule's value lies in its ability to introduce a rigid, non-planar scaffold into new molecular architectures.

The cubane framework itself serves as a fundamental building block for constructing larger and more intricate polycyclic systems. The defined geometry of the cubane cage allows for the predictable assembly of "rod-like" oligomers or ladder-type structures. researchgate.net By leveraging the functional groups of this compound, chemists can link multiple cubane units together. For instance, the ester can be converted to other functionalities that can then react with a second cubane molecule, leading to the formation of multi-cubane systems with precise spatial orientations. This strategy has been proposed for creating novel polymers with highly ordered structures. researchgate.net

This compound is a gateway to a diverse array of mono-, di-, and polysubstituted cubanes. nih.govacs.org The two existing functional groups can be selectively or sequentially modified, and modern C-H functionalization techniques allow for the introduction of new substituents at other positions on the cubane core. acs.orgresearchgate.net

The methyl ester group is particularly versatile. It can undergo hydrolysis to form the corresponding carboxylic acid, which in turn can be converted into amides, acid chlorides, or other derivatives. wikipedia.orgresearchgate.net Alternatively, the ester can be reduced to a primary alcohol. The chloro group introduces polarity and can participate in substitution reactions. cymitquimica.com More advanced techniques, such as directed ortho-metalation and cross-coupling reactions, have been developed to add functional groups to the carbons adjacent to the existing substituents, leading to highly decorated and complex cubane analogs. acs.orgresearchgate.net A recent practical method for a radical-mediated chlorocarbonylation process allows for the synthesis of 2-substituted 1,4-cubanedicarboxylic ester derivatives, which can be further modified to yield fully differentiated 1,2,4-trisubstituted cubanes. acs.org

Contribution to the Rational Design of Bioactive Compounds

The unique physical and structural properties of the cubane cage have made it an attractive scaffold in medicinal chemistry and drug discovery. acs.orgnih.gov

The cubane unit is often employed as a three-dimensional, non-aromatic bioisostere for the benzene (B151609) ring. acs.orgimsa.eduenamine.net While similar in size, the rigid, cubic geometry of cubane allows for a precise and fixed orientation of substituents in 3D space, a feature not possible with the planar benzene ring. youtube.com This defined spatial arrangement can lead to improved binding affinity and specificity for biological targets like proteins and receptors by optimizing interactions within a binding pocket. youtube.comresearchgate.net Furthermore, because cubane is a saturated hydrocarbon, it is generally more metabolically stable than a benzene ring, which can undergo oxidative metabolism to potentially toxic byproducts. nih.govyoutube.com Starting materials like this compound are invaluable as they provide a pre-functionalized scaffold with defined vectors for attaching pharmacophores.

The synthetic utility of cubane intermediates is demonstrated in the creation of analogs of known pharmaceuticals. By replacing a key phenyl ring with a cubane scaffold, researchers can generate novel compounds with potentially improved properties. soton.ac.ukrsc.org For example, derivatives of the commercially available dimethyl cubane-1,4-dicarboxylate, a direct relative of this compound, have been used to synthesize cubane versions of existing drugs. nih.govacs.org This approach has been successfully applied to create cubane analogs of compounds like the cystic fibrosis drug Lumacaftor and the antiarrhythmic drug Acecainide. nih.gov These studies validate the use of functionalized cubanes as building blocks to explore new chemical space and revitalize existing pharmaceutical scaffolds. researchgate.netresearchgate.net

Development in Materials Science and Polymer Chemistry

The properties that make cubane interesting to medicinal chemists—rigidity, stability, and a dense structure—are also highly valued in materials science. researchgate.netsoton.ac.uk The high strain energy of the cubane molecule (approximately 166 kcal/mol) and its high density make it a candidate for advanced high-energy materials. dtic.mil

Cubane-1,4-dicarboxylic acid, produced by the hydrolysis of its corresponding diester, is a key starting material for creating energetic polymers and materials. dtic.mil The strain energy of the cubane core can significantly enhance the performance of propellants and explosives. dtic.mil Beyond energetic applications, the rigid cubane cage serves as an excellent non-aromatic spacer in polymer chemistry. researchgate.netsoton.ac.uk Incorporating cubane units into polymer backbones can create materials with high thermal stability and predictable, well-defined structures, which is difficult to achieve with more flexible aliphatic or aromatic linkers.

Incorporation of Cubane Derivatives into Polymer Architectures

The rigid, strained cage structure of the cubane molecule offers unique opportunities for the design of novel polymers. While direct polymerization of this compound is not a widely documented approach, the functional groups present on this derivative serve as crucial handles for its incorporation into various polymer backbones and as pendant groups. The ester and chloro- functionalities allow for a range of chemical modifications, enabling the synthesis of cubane-containing monomers suitable for different polymerization techniques.

One of the primary strategies for integrating cubane units into polymers involves the initial conversion of this compound into a polymerizable monomer. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. Alternatively, the chloro group can be substituted to introduce a polymerizable moiety. These modified cubane monomers can then participate in polymerization reactions such as cationic ring-opening polymerization or be incorporated as co-monomers in more traditional polymerization methods.

Research has demonstrated the synthesis of poly(2-oxazoline)s featuring pendant cubane groups. In this approach, a 2-oxazoline monomer containing a cubane moiety is synthesized and subsequently polymerized. While homopolymerization of such monomers has been shown to result in oligomeric species with limited solubility, their copolymerization with other monomers, such as 2-ethyl-2-oxazoline (B78409), yields soluble copolymers. This copolymerization strategy allows for the controlled incorporation of cubane units into the polymer chain, enabling the systematic study of their influence on the resulting material's properties.

The following table summarizes a representative example of a copolymerization involving a cubane-containing monomer:

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Architecture |

| Cubane-containing 2-oxazoline | 2-Ethyl-2-oxazoline | Cationic Ring-Opening Polymerization | Random Copolymer with Pendant Cubane Groups |

This method highlights a versatile pathway for creating well-defined polymer architectures where the cubane cage is appended to the main polymer chain. The methyl ester functionality on the original cubane derivative can also be retained through the synthesis and polymerization process, offering a site for post-polymerization modification via reactions like amidation.

Modulating Material Properties Through Cubane Integration

The integration of the rigid and sterically demanding cubane cage into a polymer architecture can significantly influence the material's physical and chemical properties. The unique geometry and electronic nature of the cubane unit, a non-aromatic bioisostere of benzene, imparts distinct characteristics to the resulting polymers.

One of the notable effects of incorporating cubane side chains is the alteration of the polymer's solution properties. For example, in the case of poly(2-oxazoline) copolymers, the inclusion of cubane moieties has been shown to induce thermoresponsive behavior in aqueous solutions. The cloud point temperature of these copolymers, which marks the onset of phase separation as the temperature is raised, can be systematically varied by adjusting the composition of the cubane-containing monomer in the copolymer. This tunability opens avenues for the development of "smart" materials that respond to thermal stimuli.

Furthermore, the inherent rigidity of the cubane unit can impact the mechanical properties of polymers. While detailed mechanical studies on polymers derived specifically from this compound are limited, research on other cubane-containing polymers provides valuable insights. The strained cage of cubane has been investigated for its mechanochemical reactivity. When incorporated into a polymer chain and subjected to mechanical force, the cubane unit can undergo unique chemical transformations that are not observed under thermal conditions. For instance, pulsed ultrasonication of polymers containing 1,2-disubstituted cubane has been shown to result in a force-induced ring-opening to a syn-tricyclooctadiene, a product inaccessible through thermal activation. This mechanochemical response highlights the potential for designing materials with novel stress-responsive functionalities.

The following table summarizes key research findings on the modulation of polymer properties by cubane integration:

| Property | Observation | Research Finding |

| Solubility | Homopolymers of a cubane-containing 2-oxazoline were found to be insoluble in a wide range of solvents. | The bulky and rigid nature of the cubane side chains likely restricts chain mobility and intermolecular interactions, leading to poor solubility. |

| Thermoresponsivity | Copolymers of a cubane-containing 2-oxazoline with 2-ethyl-2-oxazoline exhibit a tunable cloud point temperature in aqueous solution. | The hydrophobic cubane units contribute to the lower critical solution temperature (LCST) behavior of the polymer. |

| Mechanochemical Reactivity | Mechanical force applied to a 1,2-disubstituted cubane within a polymer chain leads to a specific ring-opening reaction to form syn-tricyclooctadiene. | The strained C-C bonds of the cubane cage can be selectively activated by mechanical stress, offering a pathway for designing mechanophores. |

In essence, the incorporation of cubane units, accessible from precursors like this compound, provides a powerful tool for chemists to fine-tune the properties of polymeric materials, leading to advancements in areas ranging from responsive materials to mechanochemistry.

Computational and Theoretical Studies of Methyl 4 Chlorocubanecarboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the fundamental electronic properties of a molecule, providing insights that are often difficult to obtain through experimental means alone. For methyl 4-chlorocubanecarboxylate, these investigations focus on how the electron density is distributed across the strained cubane (B1203433) core and how this is influenced by the electron-withdrawing chloro and methyl carboxylate substituents.

Analysis of Electron Density and Molecular Orbitals

The electron density distribution, often visualized through isosurfaces, reveals the locations of covalent bonds and lone pairs, and highlights regions of electron accumulation and depletion. In this compound, the high p-character of the C-C bonds in the cubane cage results in a significant accumulation of electron density outside the cage, a characteristic feature of bent bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Primarily localized on the cubane cage C-C bonds. |

| LUMO | -1.23 | Predominantly located on the π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | 8.62 | Suggests high kinetic stability. |

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type based on computational chemistry principles.

Theoretical Prediction of Reactivity Hotspots

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a powerful tool for this purpose, where regions of negative potential (red) indicate susceptibility to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the carbon atom attached to the chlorine.

Fukui functions, derived from conceptual Density Functional Theory (DFT), provide a more quantitative measure of reactivity at specific atomic sites.

Mechanistic Elucidation via Computational Modeling

Computational modeling allows for the in-silico exploration of reaction mechanisms, providing a detailed picture of how chemical transformations occur. This is particularly valuable for strained systems like cubanes, where reactions can follow unconventional pathways.

Characterization of Transition States and Reaction Pathways

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy species that connect reactants and products. The geometry and energetic properties of these transition states are critical for understanding reaction rates and selectivity. For instance, the nucleophilic substitution of the chlorine atom in this compound would be computationally modeled to determine if the reaction proceeds through a concerted or a stepwise mechanism.

Energy Profiles for Key Chemical Transformations

An energy profile diagram plots the energy of the system as a function of the reaction coordinate, illustrating the relative energies of reactants, intermediates, transition states, and products. This provides a quantitative understanding of the thermodynamics and kinetics of a reaction.

Table 2: Hypothetical Calculated Energies for the Saponification of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | 0.0 |

| Tetrahedral Intermediate | -15.2 |

| Transition State for Methoxide (B1231860) Elimination | +5.8 |

| Products (4-chlorocubanecarboxylate + Methanol) | -25.7 |

Note: The data in this table is illustrative and demonstrates the type of information obtained from reaction energy profile calculations.

Conformational Analysis and Molecular Dynamics Simulations

While the cubane cage itself is rigid, the methyl carboxylate substituent can adopt different conformations through rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the most stable arrangement of this group.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior. An MD simulation of this compound in a solvent, for example, would reveal how the molecule moves and interacts with its environment over time. This can provide insights into solvation effects and the flexibility of the substituent. The simulation tracks the trajectory of each atom, from which various properties, such as radial distribution functions and root-mean-square deviations, can be calculated to understand the structural stability and intermolecular interactions.

Future Research Trajectories and Unexplored Avenues in Methyl 4 Chlorocubanecarboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of many cubane (B1203433) derivatives, often starting from commercially available precursors like dimethyl 1,4-cubanedicarboxylate, can be lengthy and resource-intensive. acs.orgnih.gov Future research will undoubtedly focus on developing more streamlined and environmentally benign methods for the synthesis of Methyl 4-chlorocubanecarboxylate and its analogues.

A primary goal is the development of late-stage C-H functionalization methods. Direct and selective chlorination of a cubane precursor would represent a significant improvement over multi-step sequences. Research into selective C-H chlorination of the cubane core using various reagents and catalytic systems is a promising avenue. nih.gov This approach would not only be more atom-economical but also allow for the introduction of the chloro substituent at a later stage in a synthetic sequence, providing greater flexibility in the design of target molecules.

Furthermore, the principles of green chemistry are expected to play a more significant role. This includes the exploration of:

Alternative solvents: Moving away from hazardous solvents towards greener alternatives.

Catalytic systems: Developing highly efficient and recyclable catalysts to minimize waste.

Flow chemistry: Utilizing continuous flow reactors for improved safety, efficiency, and scalability of cubane syntheses. dtic.mil

The development of such methodologies will be crucial for making this compound and other functionalized cubanes more accessible for widespread application.

Discovery of Unconventional Reactivity Patterns and Catalytic Transformations

The strained nature of the cubane cage imparts unique reactivity that is yet to be fully explored. The presence of both an electron-withdrawing methyl ester and a chloro substituent in this compound sets the stage for investigating novel chemical transformations.

Future research is likely to focus on:

Cross-coupling reactions: While challenges exist due to the potential for metal-catalyzed decomposition of the cubane core, recent advances in catalysis, such as the use of copper-photoredox systems, have opened new possibilities for forming carbon-carbon and carbon-heteroatom bonds at the cubane cage. acs.org Exploring the scope and limitations of these methods with substrates like this compound will be a key research direction.

Ring-opening and rearrangement reactions: The significant strain energy of the cubane skeleton (over 160 kcal/mol) can be harnessed as a driving force for chemical transformations. dtic.mil Controlled ring-opening or rearrangement reactions of this compound could lead to the synthesis of other complex and valuable polycyclic systems, such as cuneanes. acs.org

Directed metalation: The substituents on the cubane ring can direct metalation to specific positions, allowing for further functionalization. Investigating the directing effects of the chloro and methyl carboxylate groups in this compound will enable the synthesis of polysubstituted cubanes with precise control over their substitution patterns.

The discovery of new reactions and catalytic systems will expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for chemical innovation.

Expansion into Interdisciplinary Fields of Chemical Research

The structural rigidity and precise three-dimensional arrangement of substituents on the cubane core make it an attractive scaffold for various applications beyond traditional organic synthesis.

Medicinal Chemistry: The cubane cage is being actively investigated as a bioisostere for the benzene (B151609) ring, offering a non-aromatic, metabolically stable core for drug design. acs.orgacs.org Future research will likely involve the incorporation of the this compound motif into biologically active molecules to probe structure-activity relationships and develop new therapeutic agents. The chloro substituent can act as a handle for further modification or as a key interaction point with biological targets.

Materials Science: The high density and strain energy of cubane derivatives make them of interest as energetic materials. dtic.mil While this compound itself is not a primary energetic material, it can serve as a precursor to more highly functionalized and energetic derivatives. Furthermore, the rigid nature of the cubane unit makes it a candidate for the construction of novel polymers and crystalline materials with unique properties. Research into the synthesis of liquid crystals and metal-organic frameworks (MOFs) incorporating cubane units derived from this building block is a plausible future direction.

Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. The use of advanced characterization techniques will be instrumental in achieving this.

Future research will benefit from:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods have already proven valuable in rationalizing the reactivity and regioselectivity of reactions on the cubane core. nih.govacs.org These tools will be essential for predicting the outcomes of new reactions, understanding transition states, and designing novel catalysts for transformations involving this compound.

Advanced Spectroscopic Methods: In-depth NMR studies, including advanced 2D techniques, can provide detailed structural information and help to elucidate reaction pathways. X-ray crystallography will continue to be vital for unambiguously determining the three-dimensional structure of new cubane derivatives and for understanding the subtle effects of substituents on the cubane cage geometry. chemistryviews.org

In-situ Reaction Monitoring: Techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time information about reaction kinetics and the formation of intermediates, offering invaluable insights into complex reaction mechanisms.

By combining these advanced techniques, researchers can move beyond empirical observations to a more fundamental understanding of the chemistry of this compound, paving the way for its more effective and widespread use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.